Sulfate de di((2H3)méthyle)

Vue d'ensemble

Description

Di((2H3)methyl) sulphate, also known as the dimethyl ester of sulfuric acid, is a chemical compound with the molecular formula C2H6O4S. It is a colorless, oily liquid with a faint onion-like odor. This compound is primarily used as a methylating agent in organic synthesis due to its high reactivity and efficiency .

Applications De Recherche Scientifique

Di((2H3)methyl) sulphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a methylating agent in organic synthesis to introduce methyl groups into various compounds.

Biology: It is employed in the study of DNA methylation and gene expression.

Industry: It is used in the production of dyes, perfumes, and other industrial chemicals

Mécanisme D'action

Target of Action

Di((2H3)methyl) sulphate, also known as Dimethylsulfate-d6, is a highly reactive chemical that primarily targets biologically active molecules . It acts as an alkylating agent , introducing alkyl radicals into these molecules and thereby preventing their proper functioning . It can also act as an immunosuppressive agent , suppressing immune function through several mechanisms of action .

Mode of Action

Dimethylsulfate-d6 interacts with its targets by transferring one methyl group more quickly than the second . This methylation process is assumed to occur via an SN2 reaction . The compound’s high reactivity makes it a preferred methylating agent in organic synthesis .

Biochemical Pathways

Given its role as a methylating agent, it can be inferred that it likely affects pathways involving phenols, amines, and thiols . These molecules are common targets for methylation, which can alter their function and impact various biochemical pathways.

Pharmacokinetics

Information on the pharmacokinetics of Di((2H3)methyl) sulphate is limited. It’s known that the compound is a colorless, oily liquid with a slight onion-like odor . It has a vapor pressure of 0.7 mmHg at 25 °C , suggesting that it can readily evaporate into the air, which may influence its distribution and bioavailability.

Result of Action

The molecular and cellular effects of Dimethylsulfate-d6’s action largely stem from its alkylating and immunosuppressive properties . As an alkylating agent, it can prevent the proper functioning of biologically active molecules, potentially leading to cytotoxic effects . As an immunosuppressive agent, it can diminish the extent and/or voracity of an immune response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Di((2H3)methyl) sulphate. For instance, its vapor pressure suggests that temperature can affect its evaporation rate and thus its distribution in the environment . Moreover, its toxicity and reactivity indicate that it poses significant environmental hazards .

Analyse Biochimique

Biochemical Properties

Di((2H3)methyl) sulphate plays a significant role in biochemical reactions. It is a reagent for the methylation of phenols, amines, and thiols . One methyl group is transferred more quickly than the second . The methyl transfer is assumed to occur via an SN2 reaction .

Cellular Effects

Di((2H3)methyl) sulphate has profound effects on various types of cells and cellular processes. It is highly toxic and can cause mucosal inflammation of eyes, nose, oropharynx, and airways . This can progress to severe airway edema and necrosis, and non-cardiogenic pulmonary edema . Other systemic effects include convulsions, delirium, coma, and renal, hepatic, and cardiac failure .

Molecular Mechanism

The molecular mechanism of action of Di((2H3)methyl) sulphate involves the transfer of a methyl group to phenols, amines, and thiols . This process is assumed to occur via an SN2 reaction .

Temporal Effects in Laboratory Settings

It is known that it is highly reactive and toxic .

Metabolic Pathways

It is known that it acts as a methylating agent in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Di((2H3)methyl) sulphate is synthesized through the esterification of sulfuric acid with methanol. The reaction can be represented as follows: [ 2 \text{CH}_3\text{OH} + \text{H}_2\text{SO}_4 \rightarrow (\text{CH}_3)_2\text{SO}_4 + 2 \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods: Commercially, di((2H3)methyl) sulphate is produced by the continuous reaction of dimethyl ether with sulfur trioxide. This method involves the catalytic dehydration of vaporized methanol to generate dimethyl ether gas, which then reacts with sulfur trioxide to form the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Di((2H3)methyl) sulphate undergoes various types of chemical reactions, including:

Substitution Reactions: It is commonly used in methylation reactions where it transfers a methyl group to nucleophiles such as phenols, amines, and thiols.

Hydrolysis: It reacts with water to produce methanol and sulfuric acid.

Common Reagents and Conditions:

Nucleophiles: Phenols, amines, and thiols.

Conditions: Typically, these reactions are carried out under mild conditions to prevent decomposition of the compound.

Major Products:

Methylated Derivatives: The primary products of these reactions are methylated derivatives of the nucleophiles used.

Comparaison Avec Des Composés Similaires

Diethyl Sulphate: Another ester of sulfuric acid, used similarly as a methylating agent.

Methyl Triflate: A more reactive methylating agent, often used as an alternative to di((2H3)methyl) sulphate.

Dimethyl Carbonate: A less toxic alternative used in methylation reactions.

Uniqueness: Di((2H3)methyl) sulphate is unique due to its high reactivity and efficiency as a methylating agent. While other compounds like methyl triflate are more reactive, di((2H3)methyl) sulphate is preferred in many industrial applications due to its cost-effectiveness and availability .

Propriétés

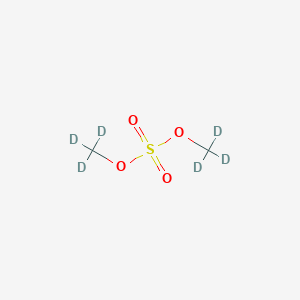

IUPAC Name |

bis(trideuteriomethyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGXNSJCAHWJZ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OS(=O)(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164923 | |

| Record name | Di((2H3)methyl) sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15199-43-6 | |

| Record name | Methan-d3-ol, 1,1′-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15199-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di((2H3)methyl) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015199436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di((2H3)methyl) sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di[(2H3)methyl] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was dimethylsulfate-d6 employed in the structural elucidation of cinepazide metabolites?

A: Researchers utilized dimethylsulfate-d6 to determine the position of demethylation in two cinepazide metabolites (M-III and M-V) isolated from rat urine []. By methylating the metabolites with dimethylsulfate-d6 and subsequently analyzing them using FT-NMR spectrometry, the researchers could pinpoint the exact location of the hydroxyl group introduced by the demethylation process. This method provided crucial information for confirming the structures of these metabolites.

Q2: Are there other applications of dimethylsulfate-d6 in synthetic chemistry beyond its use as an internal standard?

A: Yes, dimethylsulfate-d6 is a versatile reagent for introducing deuterium-labeled methyl groups into molecules. In one study, it facilitated the synthesis of deuterium and 15N‐labelled 2,5‐Bis[5‐(methoxyamidino)‐2‐pyridyl]furan derivatives []. This demonstrates its utility in preparing isotopically labelled compounds for various research applications, including mechanistic studies and drug development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.